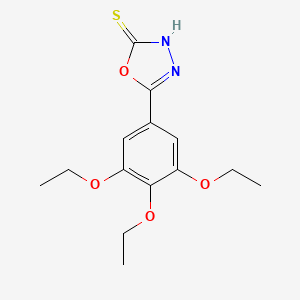

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 3,4,5-triethoxyphenyl group and a thiol group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate hydrazides with carbon disulfide under basic conditions. One common method includes the reaction of 3,4,5-triethoxybenzoic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by acidification to yield the desired oxadiazole-thiol compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.

Cyclization: The compound can form additional heterocyclic structures through cyclization reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.

Substitution: Nucleophiles like amines or thiols can react with the oxadiazole ring under basic conditions.

Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.

Major Products Formed

Disulfides: Formed from the oxidation of the thiol group.

Substituted Oxadiazoles: Resulting from nucleophilic substitution reactions.

Polycyclic Compounds: Formed through cyclization reactions.

Wissenschaftliche Forschungsanwendungen

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol has been explored for various scientific research applications:

Medicinal Chemistry: The compound has shown potential as an antifungal and antibacterial agent.

Materials Science: It can be used in the development of new materials with unique electronic properties.

Biological Studies: The compound’s ability to interact with biological targets makes it a candidate for studying enzyme inhibition and other biochemical processes.

Wirkmechanismus

The mechanism of action of 5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The oxadiazole ring can also interact with various biological receptors, affecting cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but with methoxy groups instead of ethoxy groups.

5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole: Contains a sulfonyl group instead of a thiol group.

Uniqueness

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol is unique due to the presence of ethoxy groups, which can influence its solubility and reactivity compared to its methoxy analogs. The thiol group also provides distinct chemical reactivity, making it useful for specific applications in medicinal chemistry and materials science.

Biologische Aktivität

5-(3,4,5-Triethoxyphenyl)-1,3,4-oxadiazole-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, including pharmacology and biochemistry.

- Molecular Formula : C14H18N2O4S

- Molecular Weight : 310.37 g/mol

- CAS Number : Not specified in the sources but can be found in chemical databases.

- Structure : The compound features an oxadiazole ring substituted with a triethoxyphenyl group and a thiol functional group.

Synthesis

Recent studies have focused on synthesizing derivatives of oxadiazole compounds, including this compound. The synthesis typically involves the reaction of appropriate phenolic precursors with thioketones or thioacids under controlled conditions to yield the desired oxadiazole derivatives .

Antioxidant Properties

Research has indicated that compounds containing the oxadiazole moiety exhibit notable antioxidant activities. The presence of the triethoxyphenyl group enhances the electron-donating ability of the molecule, which is crucial for scavenging free radicals. In vitro assays have shown that this compound can significantly reduce oxidative stress markers in cellular models .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Studies indicate that it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital enzymatic pathways .

Anticancer Activity

In cancer research, this compound has shown promising results as an anticancer agent. It has been evaluated in several cancer cell lines where it induced apoptosis and inhibited cell proliferation. The compound's ability to modulate signaling pathways such as the PI3K/Akt pathway is thought to contribute to its anticancer effects .

Case Studies

| Study | Findings |

|---|---|

| Chen et al. (2020) | Reported significant antioxidant activity in cellular models. |

| Xu et al. (2021) | Demonstrated antimicrobial effects against E. coli and S. aureus with MIC values ranging from 10 to 50 µg/mL. |

| Song et al. (2022) | Showed cytotoxic effects on breast cancer cell lines with IC50 values below 20 µM. |

Eigenschaften

IUPAC Name |

5-(3,4,5-triethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-4-17-10-7-9(13-15-16-14(21)20-13)8-11(18-5-2)12(10)19-6-3/h7-8H,4-6H2,1-3H3,(H,16,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJZORVXNFXVIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C2=NNC(=S)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.